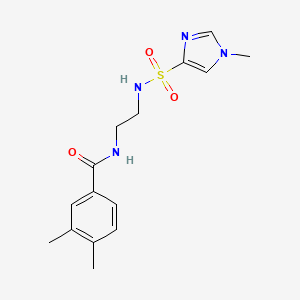

3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-11-4-5-13(8-12(11)2)15(20)16-6-7-18-23(21,22)14-9-19(3)10-17-14/h4-5,8-10,18H,6-7H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPJUBSKIQOOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CN(C=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the acylation of 3,4-dimethylaniline with an appropriate acyl chloride to form the benzamide core.

Introduction of the Imidazole Moiety: The imidazole ring is introduced through a nucleophilic substitution reaction, where the sulfonamide group is attached to the ethyl chain.

Final Assembly: The final step involves coupling the imidazole sulfonamide with the benzamide core under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the imidazole ring or the sulfonamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide or imidazole moieties, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole or sulfonamide derivatives.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. The sulfonamide group can interact with amino acid residues, altering protein function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural similarities and differences between the target compound and related benzamide derivatives:

Key Observations:

- Functional Group Diversity : The imidazole sulfonamido group in the target compound differs from ureido (3b), thio (ID 15), or nitro (ID 45) groups, which are associated with varied biological interactions (e.g., sulfonamides often target enzymes like carbonic anhydrase) .

- Linker Flexibility: All compounds share an ethylamino linker, suggesting a conserved pharmacophoric requirement for spatial alignment with biological targets .

Biological Activity

3,4-Dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H18N4O2S

- Molecular Weight : 282.37 g/mol

This compound features a benzamide core substituted with a dimethyl group and an imidazole sulfonamide moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing imidazole and sulfonamide groups exhibit diverse biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazole derivatives. For instance, a derivative similar to our compound demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies showed IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| OVXF 899 | 2.76 |

| PXF 1752 | 9.27 |

| Renal Cancer Line | 1.143 |

These results suggest that modifications to the imidazole ring can enhance selectivity and potency against specific cancer types .

Antimicrobial Activity

The antimicrobial properties of imidazole-containing compounds are well-documented. The synthesized compound exhibited activity against both Gram-positive and Gram-negative bacteria. A comparative analysis revealed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 µg/mL |

| Escherichia coli | 200 µg/mL |

| Bacillus subtilis | 300 µg/mL |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .

The mechanism through which this compound exerts its biological effects is believed to involve inhibition of key enzymes and pathways associated with cancer cell growth and bacterial survival. For example, imidazole derivatives have shown inhibitory effects on carbonic anhydrase and cyclooxygenases, which are involved in tumorigenesis and inflammation .

Case Studies

-

Study on Anticancer Efficacy :

A recent study evaluated the efficacy of a structurally similar compound in vivo using tumor-bearing mice models. The results demonstrated significant tumor growth suppression when treated with the compound, reinforcing its potential as an anticancer agent . -

Antimicrobial Efficacy Assessment :

In another study, various derivatives were synthesized and screened for antimicrobial activity using standard diffusion methods. The results indicated that certain substitutions on the imidazole ring led to enhanced antibacterial properties against resistant strains .

Q & A

Q. Methodological Considerations :

- Monitor reaction progress via TLC (Rf values) and confirm structural integrity using (e.g., imidazole proton signals at δ 7.5–8.0 ppm) and LC-MS .

- Optimize temperature (e.g., 0–5°C for sulfonylation to minimize side reactions) and stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) .

How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in the compound’s stereochemistry or conformational flexibility?

Advanced Research Question

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides atomic-level insights:

- Data Collection : High-resolution (<1.0 Å) data from synchrotron sources to resolve methyl and imidazole group orientations .

- Anisotropic Displacement Parameters : Analyze thermal motion to identify flexible regions (e.g., ethylene linker between benzamide and imidazole) .

- Hydrogen Bonding : Identify interactions (e.g., N–H···O between sulfonamide and solvent) to predict stability and solubility .

Q. Contradiction Resolution :

- If NMR suggests rotational freedom in the ethylene linker, crystallographic data can confirm restricted motion due to crystal packing .

What computational strategies (e.g., molecular docking, QSAR) are effective for predicting the compound’s biological targets and optimizing activity?

Advanced Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The imidazole-sulfonamide moiety may bind ATP pockets via hydrogen bonding .

- QSAR Models : Correlate substituent effects (e.g., methyl groups on benzamide) with bioactivity data (IC) from similar compounds .

- MD Simulations : Assess conformational stability in aqueous environments (GROMACS) to guide solubility improvements .

Q. Data Integration :

- Cross-validate computational predictions with in vitro assays (e.g., enzyme inhibition assays) to resolve discrepancies between docking scores and experimental activity .

How can conflicting bioactivity data (e.g., cytotoxicity vs. selectivity) be systematically analyzed to refine the compound’s therapeutic potential?

Advanced Research Question

- Dose-Response Curves : Perform MTT assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate between general cytotoxicity and target-specific effects .

- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

- Metabolite Analysis : LC-MS/MS to detect degradation products that may contribute to toxicity .

Q. Case Example :

- If the compound shows high potency in enzymatic assays but low cellular activity, evaluate membrane permeability (PAMPA assay) or efflux by ABC transporters .

What analytical techniques are critical for characterizing the compound’s stability under varying pH and temperature conditions?

Basic Research Question

- HPLC-PDA : Monitor degradation products (e.g., hydrolysis of sulfonamide at acidic pH) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for high-temperature formulations) .

- NMR Stability Studies : Track pH-dependent changes (e.g., imidazole ring protonation at pH <5) using in DO buffers .

How can researchers address low aqueous solubility during in vivo studies without altering the compound’s pharmacophore?

Advanced Research Question

- Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) or micellar formulations (e.g., Cremophor EL) to enhance solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on non-critical positions (e.g., benzamide methyl groups) .

- Crystallinity Modulation : Generate amorphous solid dispersions via spray drying (e.g., with PVP-VA64) to improve dissolution rates .

What spectroscopic methods are most reliable for resolving ambiguities in structural assignments (e.g., regioisomers or tautomeric forms)?

Basic Research Question

- 2D NMR (HSQC, HMBC) : Assign imidazole and benzamide proton correlations to distinguish regioisomers .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm) and amide C=O (~1650 cm) .

- High-Resolution MS : Exact mass analysis (<5 ppm error) to verify molecular formula (CHNOS) .

How can researchers leverage structure-activity relationship (SAR) data from analogous compounds to prioritize synthetic modifications?

Advanced Research Question

- SAR Trends : Compare with compounds like 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide ():

- Methyl Substitution : Increased lipophilicity (logP) correlates with enhanced membrane permeability .

- Sulfonamide Linker : Replacing ethylene with piperazine reduces conformational flexibility but improves target affinity .

- Fragment-Based Design : Optimize imidazole-sulfonamide "warhead" using X-ray co-crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.